molecular formula C20H17BrN4O2 B14093105 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B14093105
M. Wt: 425.3 g/mol
InChI Key: ZTACKQSKHVVCAP-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is a complex organic compound that features an indole and a phthalazine moiety. The indole nucleus is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities . The phthalazine moiety is also notable for its presence in various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromo group.

    Substitution: Substituted derivatives with various functional groups replacing the bromo group.

Scientific Research Applications

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C20H17BrN4O2/c21-14-5-6-18-13(11-14)7-9-25(18)10-8-22-19(26)12-17-15-3-1-2-4-16(15)20(27)24-23-17/h1-7,9,11H,8,10,12H2,(H,22,26)(H,24,27)

InChI Key

ZTACKQSKHVVCAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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